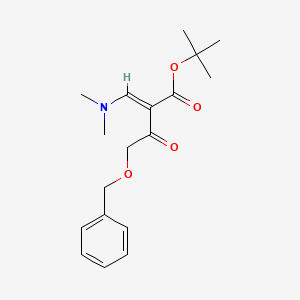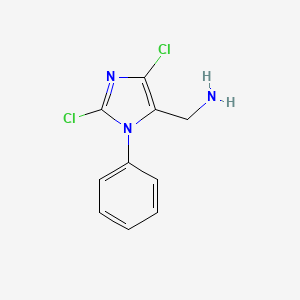
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions, a phenyl group at the 1 position, and a methanamine group at the 5 position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. The use of automated systems and stringent quality control measures ensures consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-1H-imidazole: Lacks the chlorine substituents and methanamine group.
2-chloro-1-phenyl-1H-imidazole: Contains only one chlorine substituent.
4-chloro-1-phenyl-1H-imidazole: Contains only one chlorine substituent at a different position.
Uniqueness
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine is unique due to the presence of two chlorine atoms and a methanamine group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
1193389-43-3 |
|---|---|
Fórmula molecular |
C10H9Cl2N3 |
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
(2,5-dichloro-3-phenylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C10H9Cl2N3/c11-9-8(6-13)15(10(12)14-9)7-4-2-1-3-5-7/h1-5H,6,13H2 |
Clave InChI |
OHGYOSHRDQVDNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

![5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
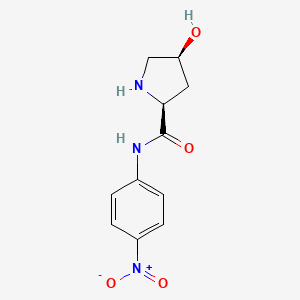
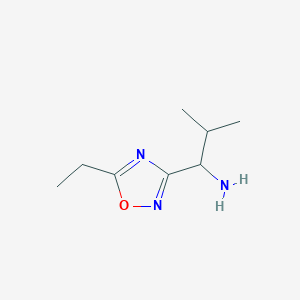

![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
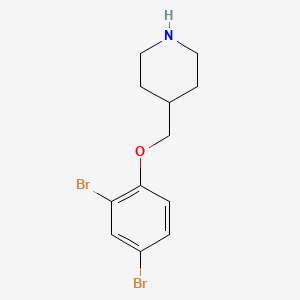

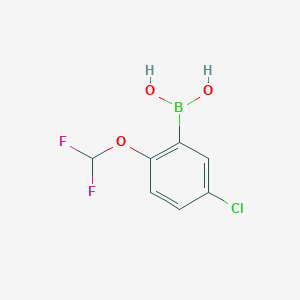

![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
